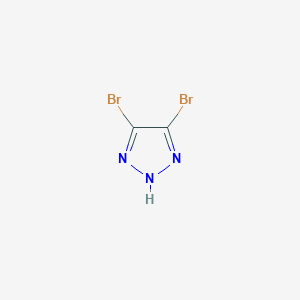

4,5-Dibromo-1H-1,2,3-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222414. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQUYKTWVBJKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310096 | |

| Record name | 4,5-Dibromo-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15294-81-2, 22300-52-3 | |

| Record name | 15294-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dibromo-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dibromo-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-dibromo-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-Dibromo-1H-1,2,3-triazole, a valuable building block in medicinal chemistry and materials science. This document details established synthetic protocols, quantitative data, and characterization methods to assist researchers in the efficient preparation of this key intermediate.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in organic synthesis. The presence of two bromine atoms on the triazole ring provides reactive handles for further functionalization, making it a versatile precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] It serves as a crucial intermediate in the synthesis of isoxazole derivative herbicides and other biologically active molecules.[2] The triazole core is a well-established pharmacophore, and its dibrominated derivative allows for the exploration of chemical space through various cross-coupling and substitution reactions.

Synthetic Pathways

The primary and most direct route to this compound is the electrophilic bromination of the parent 1H-1,2,3-triazole. This transformation can be achieved using molecular bromine or other brominating agents. The reaction proceeds readily due to the electron-rich nature of the triazole ring.

Below is a diagram illustrating the general synthetic pathway.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are presented below. These methods offer high yields and utilize readily available starting materials.

Protocol 1: Bromination using Molecular Bromine in Water

This high-yield protocol employs molecular bromine as the brominating agent in an aqueous medium.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis using molecular bromine.

Procedure:

-

To a 500 mL Erlenmeyer flask, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of H₂O.

-

While stirring the solution, slowly add Br₂ (20.0 mL, 389 mmol) over 20 minutes.

-

Heat the resulting solution to 50 °C and stir for 3 hours, during which a precipitate will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with a copious amount of water.

-

To the filtrate, add another 20.0 mL (389 mmol) of Br₂ and stir for an additional 18 hours.

-

Collect the newly formed precipitate via vacuum filtration and wash with water (~100 mL).

-

Add another 10.0 mL (194 mmol) of Br₂ to the filtrate and stir for another 18 hours.

-

Collect the final portion of the precipitate and wash it with water (~100 mL).

-

Combine all portions of the product and dry in a vacuum oven to yield an off-white solid.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Yield (%) |

| 1,2,3-Triazole | C₂H₃N₃ | 69.07 | 20.0 g | 290 | - |

| Bromine (total) | Br₂ | 159.81 | 50.0 mL | 972 | - |

| This compound | C₂HBr₂N₃ | 226.86 | 64.85 g | 286 | 98.7 |

Protocol 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol offers an alternative brominating agent, which can be easier to handle than liquid bromine.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis using DBDMH.

Procedure:

-

To a solution of 1H-1,2,3-triazole (2.32 mL, 40.0 mmol, 1.0 equiv) in H₂O (57 mL), add 1,3-dibromo-5,5-dimethylhydantoin (12.01 g, 42.0 mmol, 1.05 equiv) at 0 °C.

-

Stir the reaction mixture at 0 °C to room temperature overnight.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water.

-

Dry the solid in vacuo to furnish 4,5-dibromo-1,2,3-triazole as a white solid.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Yield (%) |

| 1H-1,2,3-Triazole | C₂H₃N₃ | 69.07 | 2.32 mL (approx. 2.76g) | 40.0 | - |

| DBDMH | C₅H₆Br₂N₂O₂ | 285.92 | 12.01 g | 42.0 | - |

| This compound | C₂HBr₂N₃ | 226.86 | 8.55 g | 37.7 | 94 |

Characterization Data

The structure of this compound is confirmed through various spectroscopic techniques.[2]

Physical Properties:

| Property | Value |

| Molecular Formula | C₂HBr₂N₃ |

| Molar Mass | 226.86 g/mol |

| Appearance | White to off-white/light yellow powder/crystal |

| Melting Point | 190 °C (decomposes)[1] |

Spectroscopic Data:

-

¹H NMR: A broad singlet for the N-H proton is expected. The chemical shift will be highly dependent on the solvent and concentration.

-

¹³C NMR: Two signals are expected for the two carbon atoms of the triazole ring.

-

IR Spectroscopy: Characteristic peaks for N-H stretching and C=N stretching of the triazole ring are expected.

Applications in Research and Development

This compound is a versatile intermediate with broad applications:

-

Pharmaceutical Development: It serves as a scaffold for the synthesis of novel drug candidates. The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, enabling the exploration of structure-activity relationships.[1]

-

Agrochemicals: It is a key intermediate in the preparation of potent fungicides and herbicides.[1]

-

Materials Science: This compound is utilized in the development of advanced materials, including polymers with enhanced thermal and mechanical properties.[1]

The logical relationship for its utility in drug development is outlined below:

Caption: Logical flow from the synthesized intermediate to potential drug candidates.

Conclusion

The synthesis of this compound from 1H-1,2,3-triazole is a straightforward and high-yielding process. The detailed protocols provided in this guide offer reliable methods for the preparation of this important synthetic intermediate. Its versatile reactivity makes it a valuable tool for researchers in the fields of drug discovery, agrochemical development, and materials science.

References

An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromo-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-1H-1,2,3-triazole is a halogenated heterocyclic compound that serves as a versatile and highly reactive intermediate in organic synthesis. Its unique structural features, particularly the presence of two bromine atoms on the triazole ring, allow for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its current applications, with a focus on its utility in pharmaceutical and agrochemical research.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] While a definitive boiling point has not been reported due to its tendency to decompose at high temperatures, its melting point is consistently cited at 190 °C with decomposition.[1][2] The compound is soluble in methanol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂HBr₂N₃ | [3] |

| Molecular Weight | 226.86 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 190 °C (decomposes) | [1][2] |

| Boiling Point | Not available | |

| Solubility | Soluble in Methanol | |

| pKa (predicted) | 5.22 ± 0.70 | |

| CAS Number | 15294-81-2 | [3] |

Spectroscopic Data

While several sources confirm the characterization of this compound by various spectroscopic methods, publicly available spectra are limited.[4][5] The expected spectroscopic characteristics are detailed below, supplemented with available data.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data is available from the National Institute of Standards and Technology (NIST) database. The fragmentation pattern provides evidence for the molecular structure.

Table 2: Mass Spectrometry Data (EI-MS) for this compound

| m/z | Interpretation |

| 227 | [M+H]⁺ (isotopic peak) |

| 148 | [M - Br]⁺ |

| 146 | [M - Br]⁺ (isotopic peak) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single, broad signal for the N-H proton is expected. The chemical shift of this proton would be highly dependent on the solvent and concentration. In a non-protic solvent like DMSO-d₆, this peak would likely appear downfield.

-

¹³C NMR: Two signals are anticipated for the carbon atoms of the triazole ring. Due to the electron-withdrawing effect of the bromine atoms, these signals would be expected to appear in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the IR spectrum is expected to show characteristic absorption bands for the N-H and C=N bonds within the triazole ring.

Synthesis and Reactivity

This compound is a key synthetic intermediate due to the reactivity of the bromine atoms and the acidic N-H proton.

Synthesis of this compound

The compound is typically synthesized by the bromination of 1H-1,2,3-triazole. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound [6]

-

Materials: 1,2,3-triazole, Bromine (Br₂), Water (H₂O).

-

Procedure:

-

To a 500 mL Erlenmeyer flask, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of H₂O.

-

While stirring the solution, slowly add Br₂ (20.0 mL, 389 mmol) over 20 minutes.

-

Heat the solution to 50 °C and stir for 3 hours, during which a precipitate will form.

-

Collect the precipitate by vacuum filtration and wash it with a copious amount of water.

-

To the filtrate, add another 20.0 mL (389 mmol) of Br₂ and stir for an additional 18 hours.

-

Collect the newly formed precipitate via vacuum filtration and wash with water (~100 mL).

-

Add another 10.0 mL (194 mmol) of Br₂ to the filtrate and stir for another 18 hours.

-

Collect the final precipitate and wash with water (~100 mL).

-

Combine all the collected product and dry it in a vacuum oven to yield an off-white solid.

-

Caption: Synthetic workflow for this compound.

Key Reactions

The bromine atoms on the triazole ring can be readily displaced or undergo metal-halogen exchange, while the N-H proton can be substituted, opening up a wide array of synthetic possibilities.

The triazole nitrogen can be alkylated or arylated under basic conditions. This allows for the introduction of various substituents to modulate the compound's properties.[7][8]

Experimental Protocol: N-Benzylation of this compound (Representative Procedure)

-

Materials: this compound, Benzyl chloride, a suitable base (e.g., K₂CO₃ or NaH), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the base and stir for a short period at room temperature.

-

Add benzyl chloride to the reaction mixture.

-

The reaction can be stirred at room temperature or gently heated to drive it to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield a mixture of N1- and N2-benzylated isomers.

-

One of the most powerful transformations of this compound is the bromine-lithium exchange, which generates a highly reactive lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 4- or 5-position of the triazole ring.[7][9]

Experimental Protocol: Bromine-Lithium Exchange and Quenching (General Procedure)

-

Materials: A 1- or 2-substituted 4,5-dibromo-1,2,3-triazole, an organolithium reagent (e.g., n-butyllithium), an anhydrous etheral solvent (e.g., THF or diethyl ether), and an electrophile (e.g., carbon dioxide, an aldehyde, or a disulfide).

-

Procedure:

-

Dissolve the substituted 4,5-dibromo-1,2,3-triazole in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to a low temperature (typically -78 °C).

-

Slowly add the organolithium reagent to the cooled solution. The reaction is usually rapid.

-

After a short stirring period, add the chosen electrophile to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and then wash, dry, and concentrate the organic layer.

-

Purify the product by column chromatography or recrystallization.

-

Caption: Key functionalization pathways for this compound.

Applications in Research and Development

This compound is a valuable precursor for the synthesis of a variety of target molecules with potential applications in different fields.

Agrochemicals

This compound is a known intermediate in the preparation of isoxazole derivative herbicides.[6] Its use as a building block for fungicides is also reported, leveraging the known antifungal properties of the triazole scaffold.[1]

Drug Development

In the pharmaceutical industry, this compound serves as a starting material for the synthesis of biologically active compounds.[1] The triazole moiety is a well-established pharmacophore, and the ability to functionalize the 4- and 5-positions of the ring allows for the generation of diverse chemical libraries for drug discovery programs.

Materials Science

The reactivity of this compound also makes it a candidate for the development of advanced materials, including polymers with tailored thermal and mechanical properties.[1]

Safety and Handling

This compound is classified as a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[10] All manipulations should be carried out in a well-ventilated fume hood.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis. Its straightforward preparation and the diverse reactivity of its bromine and nitrogen centers provide a versatile platform for the creation of novel molecules for applications in drug discovery, agrochemicals, and materials science. This guide has summarized its core chemical properties and provided detailed protocols for its synthesis and key transformations to aid researchers in leveraging the synthetic utility of this valuable intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 15294-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C2HBr2N3 | CID 312397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and crystal structures of Dibromo-Triazoles and their Amination - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

Technical Guide: Physicochemical Properties of 4,5-Dibromo-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5-Dibromo-1H-1,2,3-triazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, spectral properties, and includes a detailed experimental protocol for its synthesis and characterization, designed to be a valuable resource for researchers engaged in the design and development of novel chemical entities.

Introduction

This compound is a substituted triazole ring system, a class of heterocycles that are of considerable interest in the field of drug discovery and development due to their diverse biological activities. The triazole core is a key structural motif in a variety of approved drugs. The introduction of bromine atoms to the triazole scaffold can significantly modulate the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to engage in halogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a detailed repository of the known physical properties of this compound to facilitate its application in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₂HBr₂N₃ | [1] |

| Molecular Weight | 226.86 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 190-194 °C (decomposes) | [1][2] |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol. | [2] |

| CAS Number | 15294-81-2 | [1] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While complete spectra are often proprietary or not publicly available, the following data points have been reported.

| Technique | Data |

| Mass Spectrometry (MS) | Major m/z peaks at 227, 148, 146. |

| ¹H NMR | Data not explicitly found in public sources. The single proton on the nitrogen would be expected to be a broad singlet, with its chemical shift dependent on the solvent and concentration. |

| ¹³C NMR | Data not explicitly found in public sources. Two signals would be expected for the two bromine-substituted carbons of the triazole ring. |

| Infrared (IR) Spectroscopy | The structures of dibromo-triazoles have been confirmed using IR spectroscopy, though specific peak assignments for this compound are not detailed in the searched literature. |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis and characterization of this compound. This protocol is based on established methods for the bromination of triazoles.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of 1H-1,2,3-triazole. One reported method utilizes 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent.

Materials:

-

1H-1,2,3-triazole

-

1,3-dibromo-5,5-dimethylhydantoin

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,3-triazole (1.0 equivalent) in deionized water.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1,3-dibromo-5,5-dimethylhydantoin (1.05 equivalents) to the stirred solution.

-

Allow the reaction to proceed at 0 °C, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration and purified by recrystallization, for example from an ethanol/water mixture. A reported synthesis of this compound as an intermediate showed a yield of 78%.[2]

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using the following standard analytical techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and spectra recorded on a spectrometer (e.g., 400 MHz).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional group vibrations.

-

Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature values.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of this compound. The data and experimental protocols presented herein are intended to support researchers in their efforts to utilize this versatile building block for the development of new chemical entities with potential applications in pharmaceuticals and material science. Further research to fully elucidate its spectral characteristics and explore its biological activity is encouraged.

References

An In-Depth Technical Guide to the Structure Elucidation of 4,5-Dibromo-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4,5-dibromo-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic protocol, spectroscopic data, and key chemical reactions, presenting a complete profile of the molecule.

Introduction

This compound is a halogenated derivative of 1H-1,2,3-triazole. The introduction of bromine atoms onto the triazole ring significantly alters its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules. Its structural confirmation relies on a combination of synthetic methods and spectroscopic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂HBr₂N₃ | [1] |

| Molecular Weight | 226.86 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 15294-81-2 | [1] |

| Appearance | White solid |

Synthesis of this compound

The primary synthetic route to this compound is the direct bromination of 1H-1,2,3-triazole.[2][3]

Experimental Protocol: Bromination of 1H-1,2,3-triazole

This protocol is adapted from a reported synthesis which affords a yield of 78%.[3]

Materials:

-

1H-1,2,3-triazole

-

Bromine

-

Water

Procedure:

-

To a solution of 1H-1,2,3-triazole in water, add an excess of bromine.

-

Stir the reaction mixture at room temperature.

-

The product precipitates out of the solution.

-

Filter the precipitate and wash with water to remove any unreacted starting materials and impurities.

-

Dry the resulting solid to obtain this compound.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques, including mass spectrometry, and is supported by data from related triazole structures for NMR and IR spectroscopy. The structures of the synthesized compounds were confirmed using 1H-NMR, 13C-NMR, infrared (IR), and LC-MS.[3]

Mass Spectrometry

The mass spectrum of this compound provides key information for its structural elucidation. The major observed fragments are summarized in the table below.

| m/z | Interpretation |

| 225, 227, 229 | Molecular ion peak cluster ([M]+, [M+2]+, [M+4]+) characteristic of a dibrominated compound |

| 146, 148 | Loss of a bromine atom and N₂ |

| 68 | Loss of two bromine atoms |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A broad singlet is expected for the N-H proton, typically in the range of 13-15 ppm, although this can be highly dependent on the solvent and concentration.

-

¹³C NMR: Two signals are anticipated for the carbon atoms of the triazole ring. Due to the electronegativity of the bromine atoms, these signals are expected to be shifted downfield compared to the parent triazole.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=N bonds within the triazole ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | N-H stretching |

| ~1500-1600 | C=N stretching |

| ~1400 | N-N stretching |

| Below 800 | C-Br stretching |

Chemical Reactivity and Potential Applications

This compound is a versatile building block for the synthesis of more complex heterocyclic compounds. Its reactivity is centered around the N-H proton and the two bromine atoms.

N-Alkylation and N-Arylation

The acidic N-H proton can be deprotonated with a base, and the resulting anion can react with various electrophiles, such as alkyl or aryl halides, to yield N-substituted 4,5-dibromo-1,2,3-triazoles.[4]

Bromine-Lithium Exchange

The bromine atoms can undergo exchange with organolithium reagents, such as n-butyllithium, to form lithiated triazole intermediates. These intermediates can then be quenched with a variety of electrophiles to introduce new functional groups at the 4- and/or 5-positions of the triazole ring.[4]

These reactions highlight the utility of this compound as a scaffold for generating a diverse library of triazole derivatives for potential applications in drug discovery and materials science.

Conclusion

The structural elucidation of this compound is achieved through a combination of a straightforward synthetic method and spectroscopic analysis. While a complete set of spectral data is not available in the public domain, the key identifying features can be confidently predicted. The reactivity of this compound opens up numerous avenues for the synthesis of novel and potentially bioactive molecules, underscoring its importance for researchers in the field of drug development.

References

- 1. This compound | C2HBr2N3 | CID 312397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of 4,5-Dibromo-1H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodology for the heterocyclic compound 4,5-Dibromo-1H-1,2,3-triazole. This versatile building block is of significant interest in medicinal chemistry and materials science. This document compiles known data into a structured format and offers detailed experimental protocols to aid in its synthesis and characterization.

Spectroscopic Data

While a complete, publicly available dataset of experimental spectra for this compound is limited, this section presents the known mass spectrometry fragments and predicted Nuclear Magnetic Resonance (NMR) data based on analogous structures and established principles of spectroscopy.

Mass Spectrometry

Mass spectrometry data from the PubChem database indicates the fragmentation of this compound under mass analysis. The primary observed fragments are summarized below.

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 227 | Molecular ion peak [M+H]⁺ |

| 148 | Fragment corresponding to the loss of Br |

| 146 | Fragment corresponding to the loss of Br |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would lead to characteristic isotopic patterns for bromine-containing fragments, which should be considered during spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~15.0 - 16.0 | Broad Singlet | N-H proton |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~125.0 - 135.0 | C4 and C5 |

Experimental Protocols

This section details the synthetic preparation of this compound and provides generalized procedures for its characterization by NMR and mass spectrometry.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of 1H-1,2,3-triazole.

Materials:

-

1H-1,2,3-triazole

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (Na₂SO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1H-1,2,3-triazole in water, add 1,3-dibromo-5,5-dimethylhydantoin at 0 °C.

-

Allow the reaction mixture to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

NMR Spectroscopy Protocol (General)

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a proton NMR spectrum. Due to the acidic nature of the N-H proton, its signal may be broad and its chemical shift can be solvent-dependent.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The two carbon atoms of the triazole ring are expected to have similar chemical shifts.

Mass Spectrometry Protocol (General)

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive or negative ion mode can be used.

-

Analysis: Introduce the sample solution into the ESI source. The resulting mass spectrum should show the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

"NMR and mass spectrometry of 4,5-Dibromo-1H-1,2,3-triazole"

An In-depth Technical Guide on the NMR and Mass Spectrometry of 4,5-Dibromo-1H-1,2,3-triazole

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds.

Molecular Structure

This compound is a heterocyclic compound with the molecular formula C₂HBr₂N₃.[1] Its structure consists of a five-membered triazole ring substituted with two bromine atoms at positions 4 and 5. The presence of the NH proton means it can exist in different tautomeric forms, although the 1H-tautomer is commonly depicted.

Caption: Molecular structure of this compound.

Synthesis and Sample Preparation

The synthesis of this compound can be achieved through the bromination of 1H-1,2,3-triazole.[2]

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves the reaction of 1H-1,2,3-triazole with a brominating agent.[2][3]

-

Dissolution : Dissolve 1H-1,2,3-triazole in an aqueous solution.

-

Bromination : Add a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin, to the solution at a controlled temperature (e.g., 0 °C).[3]

-

Reaction : Stir the mixture for a specified period to allow the reaction to complete.

-

Workup : The reaction mixture is then worked up, which may involve extraction with an organic solvent like ethyl acetate.[2]

-

Purification : The crude product is purified, typically by column chromatography or recrystallization, to yield pure this compound.[2]

Mass Spectrometry Analysis

Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of this compound. The presence of two bromine atoms results in a characteristic isotopic pattern.

Expected Mass Spectrum

The mass spectrum will show a molecular ion peak [M]⁺ with a characteristic isotopic distribution due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). The most abundant peaks in the molecular ion cluster would be expected at m/z values corresponding to the combinations of these isotopes.

| Ion | m/z (Expected) | Notes |

| [C₂H⁷⁹Br₂N₃]⁺ | 225 | Molecular ion with two ⁷⁹Br isotopes |

| [C₂H⁷⁹Br⁸¹BrN₃]⁺ | 227 | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope |

| [C₂H⁸¹Br₂N₃]⁺ | 229 | Molecular ion with two ⁸¹Br isotopes |

| [M-Br]⁺ | 146/148 | Fragment corresponding to the loss of a bromine atom |

Note: The relative intensities of the molecular ion peaks will depend on the natural abundance of the bromine isotopes.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Use a mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) analyzer, equipped with an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) source.[1][4]

-

Data Acquisition : Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two bromine atoms.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple. It will primarily show a signal for the N-H proton of the triazole ring. The chemical shift of this proton can be broad and its position is dependent on the solvent and concentration.

¹³C NMR Spectrum

Due to the symmetry of the 4,5-disubstituted triazole ring, the ¹³C NMR spectrum is expected to show a single signal for the two equivalent carbon atoms (C4 and C5). The chemical shift of these carbons is influenced by the electron-withdrawing effects of the adjacent nitrogen and bromine atoms. Based on data for related 1,2,3-triazole derivatives, the chemical shifts for the ring carbons can be expected in the range of 120-150 ppm.[5][6]

| Nucleus | Expected Chemical Shift (δ) in ppm | Notes |

| ¹H (N-H) | Variable, typically broad | Dependent on solvent and concentration |

| ¹³C (C4/C5) | ~120 - 140 | A single peak for the two equivalent carbons |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[3]

-

¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Analytical Workflow

The overall workflow for the synthesis and characterization of this compound is summarized in the following diagram.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of mass spectrometry and NMR spectroscopy. Mass spectrometry confirms the molecular weight and the presence of two bromine atoms through its characteristic isotopic pattern. ¹H and ¹³C NMR spectroscopy provide definitive information about the molecular structure, with the simplicity of the spectra reflecting the symmetry of the dibrominated triazole ring. The experimental protocols and expected data presented in this guide serve as a valuable resource for the synthesis and analysis of this compound.

References

- 1. This compound | C2HBr2N3 | CID 312397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy [mdpi.com]

- 5. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]

- 6. researchgate.net [researchgate.net]

"synthesis routes for dibrominated triazoles"

An In-depth Technical Guide to the Synthesis of Dibrominated Triazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole heterocycles are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science. The introduction of halogen atoms, particularly bromine, onto the triazole ring provides crucial intermediates for further functionalization, enabling the development of novel compounds with diverse biological activities and material properties. Dibrominated triazoles, specifically 4,5-dibromo-1,2,3-triazoles and 3,5-dibromo-1,2,4-triazoles, serve as versatile building blocks. The bromine atoms can be readily displaced or utilized in cross-coupling reactions, offering a gateway to a vast chemical space for structure-activity relationship (SAR) studies and the creation of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to these key intermediates, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of 4,5-Dibromo-1,2,3-Triazoles

The most direct and common method for synthesizing 4,5-dibromo-1H-1,2,3-triazole is the electrophilic bromination of the parent 1H-1,2,3-triazole. This reaction typically employs elemental bromine in an aqueous medium.

General Reaction Pathway: Direct Bromination

The synthesis proceeds via the direct halogenation of the triazole ring using an excess of a brominating agent.

Caption: Direct bromination of 1H-1,2,3-triazole.

Quantitative Data Summary

| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield | Reference |

| 1H-1,2,3-Triazole | Bromine (Br₂) | Water | 50°C | 3.33 h | 78% | [1][2] |

Detailed Experimental Protocol

Synthesis of this compound [1][2]

-

Materials:

-

1H-1,2,3-Triazole

-

Bromine (Br₂)

-

Water (H₂O)

-

Ethyl Alcohol (for recrystallization)

-

-

Procedure:

-

Dissolve 1H-1,2,3-triazole (e.g., 10.0 g, 145 mmol) in water (60 cm³) in a reaction vessel equipped with a stirrer and heating mantle. Warm the solution to 40-42°C.

-

Using a dropping funnel, add bromine (e.g., 10 cm³, excess) dropwise to the stirred solution. Maintain the temperature at 50°C.

-

After the addition is complete, continue stirring the reaction mixture at 50°C for approximately 3.5 hours. The reaction should be performed under an inert atmosphere using Schlenk techniques.[2]

-

A precipitate will form during the reaction. Allow the mixture to cool to ambient temperature overnight to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

To the filtrate, add a further portion of bromine (e.g., 6.0 cm³) and allow it to stand at ambient temperature overnight to precipitate a second crop of the product.

-

Combine the two crops of the product.

-

Wash the combined product thoroughly with water (e.g., 3 x 30 cm³).

-

Dry the crude product.

-

Recrystallize the dried solid from ethyl alcohol to yield pure this compound.

-

Synthesis of 3,5-Dibromo-1,2,4-Triazoles

Similar to its 1,2,3-isomer, 3,5-dibromo-1H-1,2,4-triazole is typically synthesized by the direct bromination of 1H-1,2,4-triazole. Common brominating agents include elemental bromine and N-Bromosuccinimide (NBS).[1] A biphasic system is often employed to facilitate the reaction.

General Reaction Pathway: Direct Bromination

The synthesis involves the reaction of 1H-1,2,4-triazole with a brominating agent in a suitable solvent system.

References

"stability and reactivity of 4,5-Dibromo-1H-1,2,3-triazole"

An In-depth Technical Guide to the Stability and Reactivity of 4,5-Dibromo-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring a stable triazole core and two reactive bromine atoms, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the stability and reactivity of this compound, presenting key physicochemical data, detailed experimental protocols for its synthesis and modification, and a summary of its primary reaction pathways.

Physicochemical Properties and Stability

The 1,2,3-triazole ring is known for its remarkable stability, generally resisting cleavage by hydrolysis or oxidation.[2] Reductive cleavage of the ring requires forcing conditions.[2] While specific quantitative stability data for the dibromo-derivative is limited in safety data sheets[3][4], the inherent stability of the triazole core suggests it can withstand a variety of reaction conditions, including exposure to strong acids and alkalis.[5] However, like many triazoles, it can undergo nitrogen extrusion upon pyrolysis or photolysis.[2] The compound's key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15294-81-2 | [1][6] |

| Molecular Formula | C₂HBr₂N₃ | [1] |

| Molecular Weight | 226.86 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 190 °C (with decomposition) | [1] |

| Purity | ≥ 98% (by titration) | [1] |

| Storage Conditions | Room Temperature | [1] |

Core Reactivity Profile

The reactivity of this compound is dominated by two main features: the acidic N-H proton, which allows for substitution at the nitrogen positions, and the two carbon-bromine bonds, which are susceptible to metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

References

Methodological & Application

Application Notes and Protocols for the Use of 4,5-Dibromo-1H-1,2,3-triazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic applications of 4,5-Dibromo-1H-1,2,3-triazole, a versatile building block in organic synthesis. Its unique structure, featuring two reactive bromine atoms and a triazole core, allows for a variety of functionalization reactions, making it a valuable precursor for the synthesis of complex heterocyclic compounds, including those with potential biological activity. These notes detail key transformations such as N-functionalization, selective bromine-lithium exchange, and cross-coupling reactions, providing detailed protocols and quantitative data to facilitate their application in research and development.

Overview of Synthetic Utility

This compound serves as a key intermediate for the synthesis of a wide array of mono- and di-substituted 1,2,3-triazoles. The differential reactivity of the N-H bond and the C-Br bonds allows for a stepwise and controlled functionalization of the triazole ring. The following diagram illustrates the central role of this compound in accessing diverse molecular architectures.

Caption: Synthetic pathways starting from this compound.

Regioselective N-Functionalization

The nitrogen atoms of the triazole ring can be selectively functionalized through alkylation or arylation. The presence of the two bromine atoms influences the regioselectivity of these reactions.

A highly regioselective N-2 arylation can be achieved with electron-deficient aromatic halides.[1][2] This method provides a direct route to 2-aryl-4,5-dibromo-1,2,3-triazoles, which are valuable intermediates for further functionalization.

Caption: N-2 arylation of this compound.

Experimental Protocol: General Procedure for N-2 Arylation

-

To a stirred solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added potassium carbonate (2.0 mmol).

-

The electron-deficient aryl halide (1.2 mmol) is then added to the mixture.

-

The reaction is stirred at room temperature or heated (e.g., to 80 °C) for 12-24 hours, while monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water (20 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4,5-dibromo-1,2,3-triazole.

Table 1: Examples of N-2 Arylation of this compound

| Entry | Aryl Halide | Conditions | Yield (%) |

| 1 | 1-Fluoro-4-nitrobenzene | K₂CO₃, DMF, rt, 12h | 95 |

| 2 | 2,4-Dichlorobenzonitrile | K₂CO₃, DMF, 80°C, 24h | 88 |

| 3 | Pentafluoropyridine | K₂CO₃, DMF, 60°C, 18h | 92 |

| 4 | 2-Chloro-5-nitropyridine | K₂CO₃, DMF, rt, 15h | 93 |

The presence of a bromine atom at the C4 position can direct the alkylation to the N-2 position.[3]

Experimental Protocol: General Procedure for N-2 Alkylation

-

To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at -10 °C, add potassium carbonate (1.5 mmol).

-

Add the alkyl halide (1.1 mmol) dropwise to the cooled suspension.

-

The reaction mixture is stirred at -10 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is monitored by TLC. Upon completion, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash chromatography on silica gel to yield the N-2 alkylated product.

Table 2: Examples of N-2 Alkylation of this compound

| Entry | Alkyl Halide | Conditions | Yield (%) |

| 1 | Benzyl bromide | K₂CO₃, DMF, -10°C to rt | 85 |

| 2 | Methyl iodide | K₂CO₃, DMF, -10°C to rt | 90 |

| 3 | Ethyl bromoacetate | K₂CO₃, DMF, -10°C to rt | 82 |

Selective Bromine-Lithium Exchange at C-5

Following N-substitution, the bromine atom at the C-5 position can be selectively exchanged with lithium using an organolithium reagent at low temperatures. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-5 position.

Caption: Bromine-lithium exchange at C-5 and subsequent electrophilic quench.

Experimental Protocol: General Procedure for Bromine-Lithium Exchange

-

A solution of the N-substituted 4,5-dibromo-1,2,3-triazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

-

The electrophile (1.2 mmol) is then added, and the reaction is stirred at -78 °C for 1-2 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (5 mL).

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 15 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to give the 5-substituted product.

Table 3: Examples of C-5 Functionalization via Bromine-Lithium Exchange

| Entry | N-Substituent | Electrophile | Product's 5-Substituent | Yield (%) |

| 1 | Methoxymethyl | CO₂ (then H₃O⁺) | -COOH | 85 |

| 2 | Methoxymethyl | Benzophenone | -C(OH)Ph₂ | 93 |

| 3 | Benzyl | Dimethyl disulfide | -SMe | 91 |

| 4 | Methoxymethyl | Methyl chloroformate | -COOMe | 88 |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the triazole ring are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, providing a powerful tool for the synthesis of highly functionalized triazoles. While specific protocols for this compound are not extensively reported, the following are representative procedures based on the reactivity of similar halo-heterocycles.

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Experimental Protocol:

-

In a reaction vessel, combine the N-substituted 4-bromo-5-substituted-1,2,3-triazole (1.0 mmol), arylboronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (3.0 mmol).

-

The vessel is evacuated and backfilled with an inert gas.

-

A degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL), is added.

-

The mixture is heated to 80-100 °C and stirred for 12-24 hours.

-

After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Table 4: Representative Suzuki Cross-Coupling Reactions

| Entry | 4-Bromo-triazole Derivative | Arylboronic Acid | Product | Estimated Yield (%) |

| 1 | 1-Benzyl-4-bromo-1H-1,2,3-triazole | Phenylboronic acid | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 80-90 |

| 2 | 1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole | 4-Methoxyphenylboronic acid | 1-Benzyl-4-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole | 75-85 |

Experimental Protocol:

-

To a Schlenk flask are added the N-substituted 4-bromo-1,2,3-triazole (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.06 mmol).

-

The flask is evacuated and backfilled with an inert gas.

-

Anhydrous solvent such as THF or DMF (5 mL) and a base like triethylamine (2.0 mmol) are added.

-

The terminal alkyne (1.2 mmol) is added, and the mixture is stirred at room temperature or heated (e.g., 50 °C) until the starting material is consumed.

-

The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

-

The residue is purified by column chromatography to yield the alkynylated triazole.

Table 5: Representative Sonogashira Cross-Coupling Reactions

| Entry | 4-Bromo-triazole Derivative | Terminal Alkyne | Product | Estimated Yield (%) |

| 1 | 1-Benzyl-4-bromo-1H-1,2,3-triazole | Phenylacetylene | 1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole | 70-85 |

| 2 | 1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole | Ethynyltrimethylsilane | 1-Benzyl-5-methyl-4-((trimethylsilyl)ethynyl)-1H-1,2,3-triazole | 80-95 |

Application in the Synthesis of Bioactive Molecules: PXR Inhibitor Analogues

The 1,2,3-triazole-4-carboxamide scaffold is found in a class of potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[4] The synthetic versatility of this compound makes it an attractive starting material for the synthesis of analogues of these PXR inhibitors. A plausible synthetic route is outlined below, demonstrating the application of the previously described methodologies.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of a PXR inhibitor analogue.

This proposed pathway highlights how this compound can be elaborated through a sequence of reliable and well-established reactions to access complex, biologically relevant molecules. This strategic approach is of significant interest to professionals in drug development and medicinal chemistry.

References

- 1. Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 4. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatives of 4,5-Dibromo-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of derivatives of 4,5-Dibromo-1H-1,2,3-triazole, a versatile scaffold for the development of novel therapeutic agents. The unique chemical properties of this starting material, particularly the two bromine atoms, allow for diverse functionalization, leading to compounds with significant biological activities. This document details the applications of these derivatives as potent enzyme inhibitors for cancer therapy and as antimicrobial agents. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development.

Application 1: Anticancer Activity - Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Derivatives of this compound have emerged as a promising class of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion.[1][2] Overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the production of immunosuppressive metabolites, collectively known as kynurenines. This process suppresses the activity of T cells, allowing cancer cells to escape immune surveillance.[1][2]

The 4,5-disubstituted 1,2,3-triazole scaffold, accessible from this compound, has been identified as a potent pharmacophore for IDO1 inhibition.[1][2][3] By blocking the IDO1 pathway, these derivatives can restore T cell function and enhance the body's natural anti-tumor immune response.

Quantitative Data: IDO1 Inhibition by 4,5-Disubstituted 1,2,3-Triazole Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 4,5-disubstituted 1,2,3-triazole derivatives against the IDO1 enzyme.

| Compound ID | Structure | IC50 (nM) for IDO1 | Cell Line for Activity | Reference |

| 3i | 4-carboxy-5-(4-fluorophenyl)-1H-1,2,3-triazole | 25 | MDA-MB-231 | [1][2] |

| 4i | 4-carboxamide-5-(4-fluorophenyl)-1H-1,2,3-triazole | 30 | MDA-MB-231 | [1][2] |

| 4k | 4-carboxamide-5-(4-chlorophenyl)-1H-1,2,3-triazole | 45 | MDA-MB-231 | [1][2] |

Note: The structures provided are representative of the 4,5-disubstituted 1,2,3-triazole core. For full chemical structures, please refer to the cited literature.

Signaling Pathway: IDO1 Inhibition by 4,5-Disubstituted 1,2,3-Triazoles

Caption: Inhibition of the IDO1 enzyme by 4,5-disubstituted 1,2,3-triazole derivatives.

Application 2: Antimicrobial Activity

The 1,2,3-triazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. Derivatives of this compound can be functionalized to create novel compounds with potent activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data: Antimicrobial Activity of Triazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative triazole derivatives against various microbial strains.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Thiourea-Triazole Hybrids | Staphylococcus aureus | 4 - 32 | [4] |

| Staphylococcus epidermidis | 4 - 32 | [4] | |

| Triazole-Glycoside Conjugates | Staphylococcus aureus | 15.6 - 62.5 | [5] |

| Pseudomonas aeruginosa | 31.2 - 125 | [5] | |

| Candida albicans | 31.2 - 62.5 | [5] | |

| Aspergillus niger | 62.5 - 125 | [5] |

Experimental Protocols

Protocol 1: Synthesis of 4,5-Diaryl-1H-1,2,3-triazoles via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 4,5-diaryl-1H-1,2,3-triazoles starting from this compound, based on established Suzuki-Miyaura cross-coupling procedures for halo-triazoles.[6]

Materials:

-

This compound

-

Arylboronic acid (2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 3 equivalents)

-

Solvent (e.g., Dioxane/Water mixture, 4:1)

-

Nitrogen or Argon gas

-

Ethyl acetate

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), arylboronic acid (2.5 equivalents), palladium catalyst (5 mol%), and base (3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture (Dioxane/Water, 4:1) to the reaction vessel.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 4,5-diaryl-1H-1,2,3-triazole.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized triazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized triazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the triazole derivatives in the cell culture medium.

-

After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plate for another 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized triazole derivatives against bacterial strains using the broth microdilution method.[11][12]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Synthesized triazole derivatives (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum adjusted to 0.5 McFarland standard

-

Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) solution (optional, as an indicator)

Procedure:

-

Prepare serial two-fold dilutions of the triazole derivatives in MHB in a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

If using an indicator, add it to the wells after incubation and observe the color change to determine bacterial viability.

Experimental Workflow

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acm.or.kr [acm.or.kr]

- 6. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchhub.com [researchhub.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 10. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: 4,5-Dibromo-1H-1,2,3-triazole as a Precursor in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-1H-1,2,3-triazole is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its two reactive bromine atoms at positions 4 and 5 of the triazole ring serve as convenient handles for the introduction of a wide range of substituents through various cross-coupling reactions. This allows for the facile generation of diverse libraries of 4,5-disubstituted-1,2,3-triazole derivatives. The 1,2,3-triazole core itself is a well-established pharmacophore, known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets. This, combined with the structural diversity achievable from the dibromo precursor, makes it an attractive scaffold for the development of novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

These application notes provide an overview of the utility of this compound in medicinal chemistry, along with detailed protocols for its derivatization via Suzuki-Miyaura and Sonogashira cross-coupling reactions, and a summary of the biological activities of the resulting compounds.

Synthetic Applications: Cross-Coupling Reactions

The bromine atoms of this compound are amenable to substitution using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. These methods allow for the introduction of aryl, heteroaryl, and alkynyl groups, respectively, at the 4 and 5 positions of the triazole ring.

Experimental Workflow: Derivatization of this compound

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4,5-Diaryl-1H-1,2,3-triazoles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with aryl or heteroaryl boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (3-4 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the aryl or heteroaryl boronic acid (2.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

-

Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 10 mL) to the flask.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4,5-diaryl-1H-1,2,3-triazole.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 4,5-Dialkynyl-1H-1,2,3-triazoles

This protocol outlines a general procedure for the palladium- and copper-cocatalyzed Sonogashira cross-coupling of this compound with terminal alkynes.[1]

Materials:

-

This compound

-

Terminal alkyne (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (3-4 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (0.06 mmol).

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 10 mL), the amine base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (2.2 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.[1]

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired 4,5-dialkynyl-1H-1,2,3-triazole.

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated a wide array of biological activities. Below are tables summarizing some of the reported quantitative data for these compounds.

Table 1: Anticancer Activity of 4,5-Disubstituted-1,2,3-triazole Derivatives

| Compound ID | R1 Substituent | R2 Substituent | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |